Increased Lipophilicity Versus Unsubstituted Methylsulfonylpiperazine Core
The target compound exhibits significantly higher calculated lipophilicity compared to its unsubstituted analog, 1-(methylsulfonyl)piperazine. The addition of the cyclohexyl group increases the calculated partition coefficient (logP) from a range of 0.20 to -1.1 to a value of 0.815 [1]. This quantifiable shift towards greater hydrophobicity is a critical differentiator for applications requiring improved membrane permeability or binding to lipophilic pockets.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 0.815 |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperazine: 0.1987 (calculated) [1] or -1.1 (XLogP3) [2] |
| Quantified Difference | An increase of +0.616 to +1.915 logP units |
| Conditions | Computational prediction models; experimental determination not specified in the source. |
Why This Matters
Higher logP is directly correlated with increased membrane permeability and potential for CNS penetration, making this a more suitable scaffold for designing drugs targeting intracellular or CNS receptors.
- [1] Molbase. (n.d.). Piperazine, 1-(methylsulfonyl)-. Retrieved from qiye.molbase.cn. View Source
- [2] PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
